![molecular formula C17H18ClFN4O B2389565 2-chloro-6-fluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide CAS No. 1235360-16-3](/img/structure/B2389565.png)
2-chloro-6-fluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide
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Description
The compound “2-chloro-6-fluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide” is a newly synthesized benzamide derivative with potential biomedical applications. It has been used in the design of privileged structures in medicinal chemistry . This compound has a molecular formula of C17H18ClFN4O and a molecular weight of 348.81.
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized using various methods, and their biological activities were evaluated . Another synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Scientific Research Applications
- Notable Compound : Among these derivatives, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine (referred to as T33) stands out. T33 effectively controls corn rust (Puccinia sorghi) with an EC50 value of 0.60 mg/L, outperforming the commercial fungicide tebuconazole (1.65 mg/L) .
- In Vivo Efficacy : BLU-667 effectively inhibits RET-driven non-small cell lung cancer (NSCLC) and thyroid cancer xenografts in vivo without affecting VEGFR2 .
- Chemical Transformation : The compound has been explored as a catalyst for formal anti-Markovnikov alkene hydromethylation, a valuable yet previously unknown transformation. It enables the addition of a methyl group to alkenes in an anti-Markovnikov manner .
- Therapeutic Potential : Imidazole-containing compounds, including derivatives of our compound, have been investigated for various therapeutic applications. These may include antimicrobial, antiviral, or antitumor activities .
Fungicidal Activity
Kinase Inhibition
Hydromethylation Catalyst
Imidazole Derivatives
Other Applications
properties
IUPAC Name |
2-chloro-6-fluoro-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O/c18-13-3-1-4-14(19)15(13)16(24)22-11-12-5-9-23(10-6-12)17-20-7-2-8-21-17/h1-4,7-8,12H,5-6,9-11H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAJSLPVOJUKOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=C(C=CC=C2Cl)F)C3=NC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide |
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